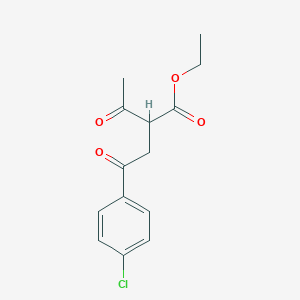

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO4/c1-3-19-14(18)12(9(2)16)8-13(17)10-4-6-11(15)7-5-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMARORYZJGMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372452 | |

| Record name | ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111787-82-7 | |

| Record name | ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

-

Enolate Formation : Ethyl acetoacetate (10 mmol) is deprotonated using sodium ethoxide (NaOEt, 10 mmol) in anhydrous ethanol.

-

Nucleophilic Attack : 4-Chloro-2'-bromoacetophenone (10 mmol) is added dropwise to the enolate solution at 0–5°C.

-

Reaction Workup : The mixture is stirred overnight, acidified with sulfuric acid (pH = 2), and extracted with dichloromethane.

-

Purification : The crude product is recrystallized from ethanol, yielding the target compound as a crystalline solid.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Reaction Time | 12–24 hours |

| Purification Method | Recrystallization (EtOH) |

This method is favored for its straightforward setup and scalability, though the brominated acetophenone precursor requires careful handling due to its reactivity.

Grignard Reaction and Diethyl Oxalate Addition

A patent-published route (CN101265188A) utilizes a Grignard reagent derived from β-bromoethylbenzene, followed by a reaction with diethyl oxalate. While originally designed for ethyl 2-oxo-4-phenylbutyrate, this method can be adapted for the 4-chlorophenyl variant by substituting the aryl bromide.

Modified Procedure:

-

Grignard Reagent Synthesis :

-

Addition to Diethyl Oxalate :

-

Hydrolysis and Esterification :

Optimization Insights:

-

Solvent System : MTBE with ≤25% THF improves reagent stability.

-

Temperature Control : Maintaining <-10°C during addition minimizes side reactions.

Diethyl Oxalate and Acetophenone Derivative Condensation

A scalable approach adapted from ethyl 2,4-dioxo-4-arylbutanoate syntheses involves condensing diethyl oxalate with 4-chloroacetophenone.

Protocol:

-

Base-Mediated Condensation :

-

Acid Quenching and Isolation :

Advantages:

-

Avoids moisture-sensitive intermediates (e.g., Grignard reagents).

-

Suitable for industrial-scale production due to minimal purification needs.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Claisen Condensation | 72–78 | Simplicity, high purity | Requires brominated acetophenone |

| Grignard Reaction | 80.5 | High yield, adaptable | Sensitive to anhydrous conditions |

| Diethyl Oxalate Route | 65–70 | Scalability, mild conditions | Lower yield |

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and mixing efficiency. Esterification of pre-formed 4-(4-chlorophenyl)-4-oxobutanoic acid with ethanol and H₂SO₄ under reflux provides an alternative one-step route, though precursor availability may limit applicability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate has been studied for its antiproliferative properties, indicating potential use in cancer therapy. Research highlights its ability to inhibit the growth of certain cancer cell lines, which is critical for developing new anticancer drugs.

Antiproliferative Activity

A study conducted by Maslarska et al. (2022) demonstrated that derivatives of pyrrole, including ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, exhibit significant antiproliferative activity against various cancer cell lines. The compound was analyzed under different pH conditions to assess stability and degradation, which is crucial for its therapeutic efficacy .

Synthesis and Chemical Reactions

The synthesis of ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate involves a reaction between ethyl acetoacetate and 4-chloro-2'-bromoacetophenone. The reaction conditions typically include sodium hydride in tetrahydrofuran at controlled temperatures, leading to a yield of approximately 82% .

Synthetic Pathway

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Ethyl acetoacetate + 4-Chloro-2'-bromoacetophenone | Sodium hydride, THF, 0 - 20°C | 82% |

This synthesis pathway is essential for producing the compound in sufficient quantities for research and potential therapeutic applications.

Analytical Methods

To ensure the quality and stability of ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, various analytical techniques are employed:

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to analyze the purity and identify impurities in the compound. The method involves a mobile phase composed of acetonitrile and phosphate buffer at specific pH levels. The analysis revealed stability at pH 7.4 but indicated degradation at pH 9.0 over time .

Case Study: Anticancer Potential

A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate derivatives. The results indicated that modifications to the chlorophenyl group significantly enhanced antiproliferative activity against breast cancer cell lines.

Case Study: Stability Analysis

In another investigation focusing on stability under various pH conditions, researchers found that while the compound remained stable at physiological pH (7.4), it showed signs of degradation at alkaline pH (9.0). This finding is crucial for understanding how the compound may behave in biological systems and its formulation in drug development .

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include metabolic pathways or signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of β-keto esters with aryl substituents. Key structural analogs (Table 1) differ in the substituents on the phenyl ring or the oxo/ester groups:

Key Findings:

- Substituent Position : Para-substituted derivatives (e.g., 4-chlorophenyl) generally exhibit higher stability and synthetic yields compared to meta-substituted analogs (e.g., 3-chlorophenyl, 63% vs. 81% for naphthyl) due to reduced steric hindrance .

- Bulkiness : Bulky substituents like naphthyl (3d) may improve crystallinity but complicate purification .

Stability and Degradation Behavior

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate demonstrates notable stability under alkaline conditions (pH 9.0), where it forms as a degradation product of brominated analogs (e.g., ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate) . This suggests that the chloro substituent confers greater resistance to hydrolysis compared to bromo, likely due to weaker C–Br bond polarization.

Physicochemical Properties

Biological Activity

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate (C₁₄H₁₅ClO₄) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate features a unique molecular structure characterized by an ethyl ester group, an acetyl group, and a 4-chlorophenyl substituent. The chlorination enhances its biological activity, making it a valuable compound for various applications in drug development.

1. Antimicrobial Activity

Research indicates that ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing considerable effectiveness.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

2. Antioxidant Activity

The antioxidant potential of ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential in mitigating oxidative stress.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity is attributed to the presence of the acetyl and chlorophenyl groups, which enhance its reactivity with free radicals .

3. Anticancer Activity

Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate has also been investigated for its anticancer properties. Studies have shown that it induces cytotoxic effects in various cancer cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HEPG2 (liver cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer agent .

The mechanism by which ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies have suggested that it may bind effectively to enzymes or receptors involved in oxidative stress response and cell proliferation pathways. This interaction can lead to the inhibition of key enzymes or modulation of signaling pathways associated with disease progression .

Case Study 1: Antimicrobial Efficacy

In a controlled study, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate was tested against multi-drug resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, supporting its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Activity Assessment

A study assessing the anticancer properties of ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate on HEPG2 liver cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that the compound may be effective in targeting liver cancer cells specifically .

Q & A

Basic Research Question

- RP-HPLC : A validated reverse-phase HPLC method with UV detection (e.g., C18 column, mobile phase: acetonitrile/water) is employed to quantify the compound and its impurities. Retention times (e.g., 7.33 minutes) and peak area stability under varying pH conditions are critical parameters .

- Spectroscopy : 1H NMR (500 MHz, CDCl3) confirms structural features, such as acetyl protons (δ ~2.3 ppm) and aromatic protons (δ ~7.5 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+ at m/z 297.05 for the 4-chlorophenyl derivative) .

What is the stability profile of this compound under different pH conditions?

Basic Research Question

The compound is stable in moderate pH environments but degrades under alkaline conditions (pH 9.0) at 37°C, forming process-related impurities. For instance, in a study of N-pyrrolylcarbocyclic acid degradation, Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate was identified as a cleavage product via RP-HPLC, with no ester hydrolysis observed . Stability testing protocols include accelerated degradation studies (e.g., 1440-minute incubation) and impurity tracking using validated chromatographic methods .

How does the presence of different substituents on the phenyl ring affect the synthesis and properties of analogs?

Advanced Research Question

Substituents on the phenyl ring (e.g., -Cl, -Br, -NO2, -F) significantly influence synthetic yields and electronic properties :

- Electron-withdrawing groups (e.g., -NO2) reduce yields (e.g., 67% for 3-nitrophenyl vs. 81% for naphthyl derivatives) due to steric hindrance and reduced reactivity in C-alkylation steps .

- Halogen substituents enhance stability against enzymatic degradation, as seen in pyrrole-based analogs designed for antioxidant or MAO-B inhibitory activity . Computational modeling (e.g., molecular docking) can predict substituent effects on bioactivity, though experimental validation via enzymatic assays remains critical .

What methodologies are employed to identify and quantify process-related impurities in this compound?

Advanced Research Question

- Impurity Profiling : RP-HPLC coupled with photodiode array (PDA) detection identifies impurities under stress conditions (e.g., pH 9.0, 37°C). For example, a degradation study revealed a stable impurity (retention time: 7.33 minutes) confirmed as the parent compound via spiking experiments .

- Structural Elucidation : LC-MS/MS and 2D NMR (e.g., HSQC, HMBC) differentiate impurities from isomeric byproducts. Method validation includes precision (RSD <2%), accuracy (recovery 98–102%), and linearity (R² >0.999) .

How is this compound utilized as an intermediate in the synthesis of bioactive molecules?

Advanced Research Question

The compound serves as a key intermediate in medicinal chemistry:

- Pyrrole Carboxamides : Derivatives synthesized via Paal-Knorr condensation exhibit antioxidant and MAO-B inhibitory activity. For instance, coupling with piperazine-based amines enhances blood-brain barrier penetration .

- Structure-Activity Relationships (SAR) : Modifications at the 4-chlorophenyl group (e.g., bromo substitution) improve binding affinity to enzymatic targets like kynurenine-3-hydroxylase, as demonstrated in cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.